molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

Cligosiban

货号: B1679696
CAS 编号: 900510-03-4
分子量: 419.8 g/mol
InChI 键: HNIFCPBQMKPRCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-3274167,也称为克利戈西班,是一种强效且选择性高亲和力的非肽类催产素受体拮抗剂。它以其高口服生物利用度和良好的脑部渗透性而闻名。 该化合物已显示出对加压素受体的显着选择性,几乎没有对V1b和V1a亚型的亲和力 .

化学反应分析

PF-3274167 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括 DMSO 和其他溶剂。 从这些反应中形成的主要产物通常是原始化合物的衍生物,保留了 PF-3274167 的核心结构 .

科学研究应用

Clinical Applications

  • Premature Ejaculation
    • Clinical Trials : Cligosiban has been evaluated in multiple clinical trials aimed at assessing its efficacy and safety for treating premature ejaculation. In a Phase IIb study, it was found to be well tolerated, with a side-effect profile similar to that of a placebo .
    • Pharmacodynamics : The drug demonstrated a potent antagonistic effect on human oxytocin receptors, with a base dissociation constant of 5.7 nmol/L. This potency was confirmed through various in vitro and in vivo models .
    • Ejaculatory Control : In preclinical studies using rat models, this compound significantly reduced the burst pattern associated with ejaculation, suggesting its potential effectiveness in prolonging intravaginal ejaculatory latency .
  • Urinary Incontinence
    • Research Findings : Preliminary studies indicate that this compound may also have implications for treating urinary incontinence by modulating bladder activity through its action on oxytocin receptors . This area remains under investigation, but initial results suggest that antagonism of oxytocin could help manage overactive bladder syndrome.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good central nervous system penetration. Studies have shown that after intravenous administration in rats, this compound effectively reaches cerebrospinal fluid concentrations that support its pharmacological action .

ParameterValue
Base Dissociation Constant5.7 nmol/L
CNS PenetrationEffective
Selectivity over Vasopressin>100-fold

Case Studies

  • Phase II Clinical Trials for Premature Ejaculation
    • A randomized double-blind trial assessed this compound's effects on men with lifelong premature ejaculation. Results indicated significant improvements in patient-reported outcomes and prolonged ejaculatory latency compared to placebo controls .
  • Safety Profile Assessment
    • In trials focusing on safety and tolerability, this compound was well tolerated by participants, with adverse effects reported at rates comparable to placebo groups. This suggests a favorable safety profile for potential clinical use .

相似化合物的比较

PF-3274167 在其对催产素受体的高选择性和亲和力方面是独特的。 类似的化合物包括 SB-334867,一种选择性食欲素-1 受体拮抗剂,以及 SB-408124,一种针对食欲素-1 受体的非肽类拮抗剂 . 这些化合物虽然在受体拮抗方面相似,但其靶受体和具体应用有所不同。 PF-3274167 的独特之处在于它对催产素受体的高选择性及其有效穿透大脑的能力 .

生物活性

Cligosiban is a selective oxytocin receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of premature ejaculation (PE). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and implications for future research.

Pharmacological Profile

Mechanism of Action:
this compound acts primarily as an antagonist to the oxytocin receptor (OTR). Its potency is highlighted by a base dissociation constant (Kd) of 5.7 nmol/L against native human uterine smooth muscle cell OTRs, demonstrating significant selectivity over vasopressin receptors (V1A, V1B, V2) with over 100-fold selectivity in various assays .

CNS Penetration:
this compound's ability to penetrate the central nervous system (CNS) was confirmed in studies where cerebrospinal fluid (CSF) concentrations were measured post-intravenous administration in rats. The results indicated that this compound achieves concentrations in CSF that are approximately 40% of unbound plasma concentrations, suggesting effective CNS penetration and potential for central pharmacological effects .

Clinical Studies

Efficacy in Premature Ejaculation:
this compound has been evaluated in several clinical trials focusing on its efficacy in treating PE. A proof-of-concept study demonstrated significant improvements in intravaginal ejaculation latency time (IELT) among men with severe lifelong PE. The study reported a mean increase in IELT of 61 seconds for those treated with this compound compared to only 16 seconds for placebo, indicating a statistically significant difference (P = .0086) .

Study Dose Range Mean Increase in IELT Statistical Significance
PEPIX Trial400-800 mg61.0 secondsP = .0086
Phase IIb TrialUp to 1200 mgNot significantP > .05

Safety and Tolerability:
this compound has shown a favorable safety profile across multiple studies. In the PEPIX trial, no serious adverse events were reported, and the compound was generally well tolerated at doses ranging from 400 mg to 800 mg . However, another trial indicated that doses up to 1200 mg failed to demonstrate efficacy while remaining well tolerated .

Case Studies

A notable case involved patients with lifelong PE who participated in randomized double-blind trials. These studies assessed subjective measures such as patient-reported outcomes on ejaculation control and distress related to premature ejaculation. Results consistently showed that this compound significantly improved these measures compared to placebo .

Additional Findings

Recent research has also explored this compound's effects beyond PE treatment. A study highlighted its ability to reduce oxytocin-induced contractions in prostatic tissue, suggesting potential applications in treating benign prostatic hyperplasia (BPH). This compound not only inhibited contractions but also displayed intrinsic activity to relax prostatic tissue, presenting a novel therapeutic avenue .

常见问题

Basic Research Questions

Q. How to design in vitro experiments to evaluate Cligosiban’s cellular effects?

Methodological Answer:

  • Use dose-response assays (e.g., 0–100 μM concentrations) to assess cell viability via MTT or ATP-based assays, ensuring triplicate measurements with error bars for reproducibility .
  • Incorporate time-course proliferation assays (0–36 hours) with flow cytometry to track cell cycle changes. Apoptosis rates can be quantified via Annexin V/PI staining, correlating with caspase-3 activation .
  • Include positive controls (e.g., known OXTR antagonists) and validate results across multiple cell lines (e.g., prostate or neuronal cells) to confirm target specificity .

Q. What are the primary pharmacological targets and mechanisms of this compound?

Methodological Answer:

  • This compound is a small molecule OXTR (oxytocin receptor) antagonist. Validate target engagement using radioligand binding assays (e.g., competitive inhibition with ³H-oxytocin) .
  • Conduct functional assays (e.g., calcium flux or ERK phosphorylation) in OXTR-transfected HEK293 cells to confirm antagonism .
  • Cross-validate with siRNA-mediated OXTR knockdown to isolate on-target effects .

Q. How to structure a literature review to identify gaps in this compound research?

Methodological Answer:

  • Systematically search PubMed/Scopus using terms like “this compound AND (OXTR OR premature ejaculation)” and filter for preclinical/clinical studies since 2014 .
  • Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to map existing studies and highlight unmet needs (e.g., lack of long-term safety data) .
  • Prioritize gaps such as contradictory Phase 2 results in premature ejaculation trials .

Advanced Research Questions

Q. How to address discrepancies between this compound’s preclinical efficacy and clinical trial failures?

Methodological Answer:

  • Analyze pharmacokinetic differences: Compare bioavailability in animal models (e.g., rodent plasma half-life) versus human trials using LC-MS/MS .
  • Evaluate translational relevance: Test this compound in ex vivo human tissue models (e.g., prostate biopsies) to bridge in vitro and clinical data .
  • Apply contradiction frameworks: Use triangulation to assess whether negative Phase 2 results stem from poor target engagement (e.g., insufficient receptor occupancy) or off-target effects .

Q. What statistical methods are appropriate for analyzing variable clinical outcomes in this compound trials?

Methodological Answer:

  • For dichotomous outcomes (e.g., ejaculatory latency), use mixed-effects logistic regression to account for inter-patient variability .
  • Conduct subgroup analyses (e.g., age, baseline OXTR expression) to identify responders vs. non-responders .
  • Apply Bayesian meta-analysis to synthesize Phase 1/2 data and estimate probability of Phase 3 success .

Q. How to optimize this compound’s dosing regimen in translational studies?

Methodological Answer:

  • Perform PK/PD modeling: Integrate rodent data (e.g., Cmax, AUC) with human pharmacodynamic markers (e.g., oxytocin-induced uterine contractions) .
  • Use adaptive trial designs for Phase 1b studies, escalating doses (e.g., 50–400 mg) based on real-time safety/efficacy data .
  • Validate CNS penetration via cerebrospinal fluid sampling in animal models, critical for central OXTR effects .

Q. Methodological Frameworks

Q. What ethical considerations apply to this compound trials in sexual dysfunction research?

Methodological Answer:

  • Align with FINER criteria: Ensure feasibility (e.g., validated endpoints like intravaginal ejaculatory latency time) and ethical compliance (e.g., anonymizing sensitive patient data) .
  • Address placebo effects: Use double-blinding with matched placebo and include washout periods to mitigate bias .

Q. How to formulate a research question on this compound’s mechanism-action contradictions?

Methodological Answer:

  • Apply PICOT: “In adult males with lifelong premature ejaculation (P), does this compound (I) compared to placebo (C) improve ejaculatory latency (O) over 12 weeks (T)?” .
  • Refine using FINER: Ensure novelty by comparing this compound to existing SSRIs (e.g., dapoxetine) and relevance to OXTR’s role in ejaculatory reflexes .

Q. Data Analysis & Reporting

Q. How to handle contradictory findings in this compound’s apoptosis assays versus proliferation data?

Methodological Answer:

  • Conduct sensitivity analyses: Stratify data by cell type (e.g., cancer vs. normal cells) and exposure duration .
  • Use pathway enrichment tools (e.g., GSEA) to identify OXTR-independent mechanisms (e.g., off-target kinase inhibition) .
  • Report negative results transparently, following CONSORT guidelines for clinical data .

Q. What meta-analysis techniques are suitable for synthesizing this compound’s fragmented trial data?

Methodological Answer:

  • Aggregate individual participant data (IPD) from Phase 2 trials to assess dose-response relationships .
  • Apply random-effects models to account for heterogeneity across study designs (e.g., varying primary endpoints) .
  • Use forest plots to visualize effect sizes and funnel plots to detect publication bias .

属性

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban
Reactant of Route 3
Reactant of Route 3
Cligosiban
Reactant of Route 4
Reactant of Route 4
Cligosiban
Reactant of Route 5
Reactant of Route 5
Cligosiban
Reactant of Route 6
Reactant of Route 6
Cligosiban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。